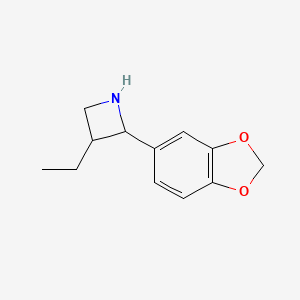
2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine is an organic compound that features a benzodioxole ring fused to an azetidine ring with an ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine typically involves the reaction of 1,3-benzodioxole derivatives with azetidine precursors under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, where the benzodioxole derivative is reacted with an azetidine precursor in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-3-ethylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, while the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation
Propiedades
Número CAS |
777888-45-6 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-3-ethylazetidine |
InChI |
InChI=1S/C12H15NO2/c1-2-8-6-13-12(8)9-3-4-10-11(5-9)15-7-14-10/h3-5,8,12-13H,2,6-7H2,1H3 |
Clave InChI |
GTYJJZSSXAIPFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNC1C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


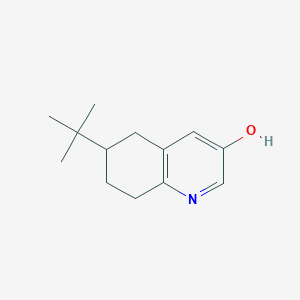
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
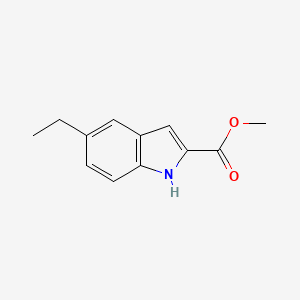


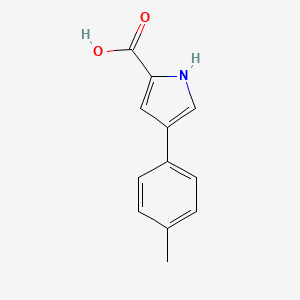
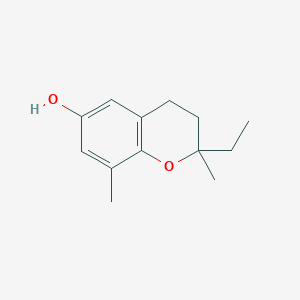
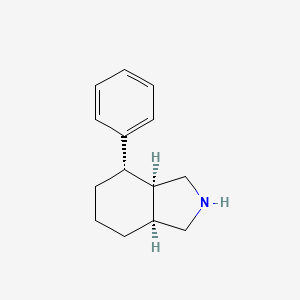
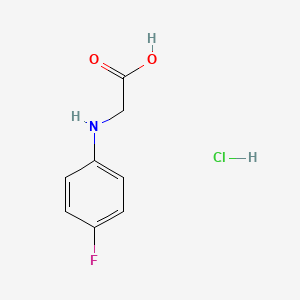
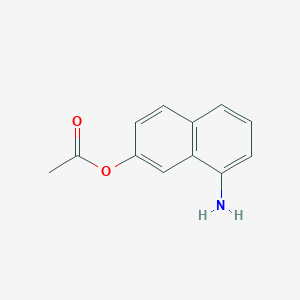
![3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B15069438.png)
